2-Bromo-1-(4-chlorophenyl)ethanol
Overview
Description
2-Bromo-1-(4-chlorophenyl)ethanol: is an organic compound with the molecular formula C8H8BrClO It is a halogenated alcohol, characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring and an ethanol moiety
Mechanism of Action
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In these reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules. This can lead to a variety of changes, including the formation of new compounds or the modification of existing ones .
Result of Action
Brominated compounds can cause a variety of effects at the molecular and cellular level, including oxidative stress, dna damage, and disruption of normal cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(4-chlorophenyl)ethanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-chlorophenyl)ethanol typically involves the bromination of 1-(4-chlorophenyl)ethanol. One common method is the reaction of 1-(4-chlorophenyl)ethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Bromo-1-(4-chlorophenyl)ethanol can undergo oxidation to form 2-Bromo-1-(4-chlorophenyl)ethanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 2-Bromo-1-(4-chlorophenyl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. For example, reaction with sodium azide can yield 2-Azido-1-(4-chlorophenyl)ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: 2-Bromo-1-(4-chlorophenyl)ethanone.
Reduction: 2-Bromo-1-(4-chlorophenyl)ethane.
Substitution: 2-Azido-1-(4-chlorophenyl)ethanol.
Scientific Research Applications
Chemistry: 2-Bromo-1-(4-chlorophenyl)ethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated alcohols on cellular processes. It is also employed in the development of new biochemical assays.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of polymers and resins.
Comparison with Similar Compounds
- 2-Bromo-1-(2,4-dichlorophenyl)ethanol
- 2-Bromo-1-(4-fluorophenyl)ethanol
- 2-Bromo-1-(4-methylphenyl)ethanol
Comparison: Compared to its analogs, 2-Bromo-1-(4-chlorophenyl)ethanol is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity
Properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARLXKUTYSMNRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284908 | |
Record name | 2-bromo-1-(4-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-52-9 | |
Record name | NSC39776 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1-(4-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(4-chlorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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